N,N-diethylaminosulfenyl chloride
Description
Nomenclature Considerations and Related Chemical Entities
The systematic naming of N,N-diethylaminosulfenyl chloride follows the principles of chemical nomenclature, where the substituents on the nitrogen atom (two ethyl groups) are designated with the "N,N-diethyl" prefix. The "aminosulfenyl chloride" suffix indicates a functional group consisting of an amine attached to a sulfur atom, which in turn is bonded to a chlorine atom.
This compound is part of a larger family of sulfur-nitrogen compounds, and its nomenclature can sometimes be ambiguous or overlap with related structures. It is crucial to distinguish it from similar-sounding but structurally different compounds.
Table 1: Nomenclature of Related Sulfur-Nitrogen Compounds
| Compound Name | General Formula | Key Distinguishing Feature |
| Aminosulfenyl Chloride | R₂NSCl | Sulfur in +2 oxidation state, bonded to nitrogen and chlorine. |
| Sulfinamide | RS(O)NR₂ | Sulfur in +4 oxidation state, with one double-bonded oxygen. |
| Sulfonamide | RS(O)₂NR₂ | Sulfur in +6 oxidation state, with two double-bonded oxygens. |
| Sulfinyl Chloride | RS(O)Cl | Sulfur in +4 oxidation state, bonded to an organic group and chlorine. |
| Sulfonyl Chloride | RSO₂Cl | Sulfur in +6 oxidation state, bonded to an organic group and chlorine. |
Understanding these distinctions is fundamental to navigating the chemical literature and appreciating the specific reactivity of this compound.
Significance of Dialkylaminosulfonyl Chlorides in Contemporary Chemical Research
The significance of dialkylaminosulfenyl chlorides, including this compound, primarily stems from their role as precursors to sulfenamides. Sulfenamides are organosulfur compounds with the general formula R-S-N(R')₂. The labile sulfur-nitrogen bond in sulfenamides is key to their utility in a variety of chemical transformations. wikipedia.org
One of the most prominent industrial applications of sulfenamide-based compounds is in the vulcanization of rubber. They act as accelerators, controlling the rate of sulfur cross-linking, which in turn determines the final properties of the rubber material.
In the realm of organic synthesis, the sulfenamide (B3320178) functional group serves as a versatile protecting group for amines. The S-N bond can be readily cleaved under specific conditions, allowing for the regeneration of the parent amine after other chemical modifications have been performed on the molecule. nih.gov Furthermore, the electrophilic nature of the sulfur atom in aminosulfenyl chlorides allows them to react with a variety of nucleophiles, leading to the formation of new sulfur-containing compounds. wikipedia.org
Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of sulfenamides, highlighting the ongoing importance of this class of compounds. rsc.orgsemanticscholar.org
Evolution of Research Perspectives on this compound and its Analogs
Historically, the synthesis of sulfenamides, the primary derivatives of aminosulfenyl chlorides, relied heavily on the reaction between a sulfenyl chloride and an amine. wikipedia.org This method, while effective, often involves the use of moisture-sensitive and potentially hazardous sulfenyl chlorides.
Contemporary research has shifted towards the development of more streamlined and sustainable synthetic routes. A significant advancement has been the emergence of oxidative coupling reactions between thiols and amines. rsc.orgsemanticscholar.org These methods often utilize transition metal catalysts or electrochemical approaches to facilitate the formation of the S-N bond directly, bypassing the need for pre-formed sulfenyl chlorides. nih.govsemanticscholar.org
Table 2: Evolution of Synthetic Methods for Sulfenamides
| Method | Description | Advantages | Disadvantages |
| Classical Method | Reaction of a sulfenyl chloride with an amine. wikipedia.org | Generally high-yielding and applicable to a wide range of substrates. | Requires the preparation and handling of often unstable sulfenyl chlorides. |
| Oxidative Coupling | Direct coupling of a thiol and an amine in the presence of an oxidant. rsc.orgsemanticscholar.org | Atom-economical and avoids the use of sulfenyl chlorides. | May require specific catalysts and oxidants. |
| Electrochemical Synthesis | Anodic oxidation of a mixture of a thiol and an amine. nih.gov | Can be performed under mild, catalyst-free conditions. | May require specialized equipment. |
This evolution in synthetic strategy reflects a broader trend in chemical research towards processes that are more efficient, safer, and generate less waste. While specific studies on this compound remain elusive, the advancements in the synthesis of its derivative class, the sulfenamides, indicate a dynamic and evolving field of research.
Properties
Molecular Formula |
C4H10ClNS |
|---|---|
Molecular Weight |
139.65 g/mol |
IUPAC Name |
diethylamino thiohypochlorite |
InChI |
InChI=1S/C4H10ClNS/c1-3-6(4-2)7-5/h3-4H2,1-2H3 |
InChI Key |
YLENWJLUPZLJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SCl |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethylaminosulfenyl Chloride and Precursor Scaffolds
Strategies for the Introduction of the Sulfenyl Chloride Moiety
The formation of the N,N-diethylaminosulfenyl chloride structure fundamentally relies on creating a nitrogen-sulfur bond and a sulfur-chlorine bond. This can be achieved through two primary approaches: starting with a pre-formed sulfur-containing scaffold that is subsequently chlorinated, or by constructing the N-S bond from amine and sulfur sources.
Oxidative Chlorination Routes for Sulfur-Containing Precursors
Oxidative chlorination is a prominent method for synthesizing sulfonyl and sulfenyl chlorides from various sulfur-containing organic compounds, such as thiols and disulfides. nih.govresearchgate.net The direct chlorinolysis of a disulfide bond is a key strategy for forming the corresponding sulfenyl chloride. In the context of this compound, the logical precursor is the corresponding disulfide, N,N'-dithiobis(diethylamine) or bis(diethylamino) disulfide.
The general transformation involves the cleavage of the S-S bond in the disulfide with a chlorinating agent. Chlorine gas (Cl₂) is a classic reagent for this purpose, cleaving the disulfide bond to yield two equivalents of the sulfenyl chloride.
Reaction Scheme: (Et₂N)-S-S-(NEt₂) + Cl₂ → 2 Et₂N-S-Cl
Modern variations of this oxidative chlorination utilize alternative, often milder and more selective, reagents. rsc.org These methods are frequently applied to the synthesis of arenesulfonyl chlorides but the principles are applicable to aminosulfenyl chlorides. Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA) have been successfully employed for the oxidative chlorination of disulfides. researchgate.netrsc.org These reactions often proceed under mild conditions and provide the desired sulfonyl or sulfenyl chlorides in good to excellent yields. For instance, the reaction with DCDMH has been shown to be effective for converting various disulfides into their corresponding sulfonyl chlorides, often requiring just simple extractive workup.
Table 1: Reagents for Oxidative Chlorination of Disulfides
| Reagent | Abbreviation | Typical Conditions | Reference |
| 1,3-dichloro-5,5-dimethylhydantoin | DCDMH | Aqueous acetonitrile (B52724), 5 °C | rsc.org |
| N-Chlorosuccinimide | NCS | Acetonitrile/Water or Acetic Acid | researchgate.net |
| Trichloroisocyanuric acid | TCCA | Acetonitrile/Water | researchgate.net |
| Chlorine | Cl₂ | Inert solvent | rsc.org |
Methods Involving Amines and Sulfur/Chlorine Sources
An alternative synthetic route involves the direct reaction of an amine with a sulfur- and chlorine-containing reagent. Diethylamine (B46881) can be reacted with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), to form the desired N-S bond. acs.org
The reaction of a secondary amine like diethylamine with sulfur monochloride is a versatile method for creating sulfur-nitrogen linkages. acs.orgacs.org The stoichiometry of the reaction is critical. Using an excess of the amine relative to the sulfur chloride can lead to the formation of the bis(amino)sulfide or disulfide, whereas careful control of the ratio can favor the formation of the aminosulfenyl chloride. The reaction is typically exothermic and may be performed at low temperatures to minimize side reactions. acs.org Triethylamine is often added as a base to scavenge the HCl produced during the reaction. acs.org
General Reaction with Sulfur Monochloride: 2 (CH₃CH₂)₂NH + S₂Cl₂ → (CH₃CH₂)₂N-S-S-N(CH₃CH₂)₂ + 2 HCl
This disulfide can then be cleaved via oxidative chlorination as described in section 2.1.1. Alternatively, direct formation of the sulfenyl chloride can be targeted by reacting the amine with sulfur dichloride (SCl₂).
General Reaction with Sulfur Dichloride: (CH₃CH₂)₂NH + SCl₂ → (CH₃CH₂)₂N-S-Cl + HCl
Synthetic Transformations Utilizing Common Chlorinating Agents
Chlorinating agents are fundamental to the synthesis of the target compound, either for preparing the sulfenyl chloride itself or for synthesizing its precursors.
Application of Thionyl Chloride in Related Amine and Alcohol Chlorinations
Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting alcohols into alkyl chlorides and carboxylic acids into acyl chlorides. nih.gov Its utility extends to reactions involving amines, making it relevant to the synthesis of precursors for this compound. nih.gov For example, N,N-diethylethanolamine can be converted to N,N-diethylaminoethyl chloride hydrochloride using thionyl chloride in a suitable solvent like benzene. This demonstrates the compatibility of the diethylamino group with thionyl chloride under specific conditions.
The reaction of thionyl chloride with alcohols proceeds through a chlorosulfite intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. While highly effective, thionyl chloride is corrosive and reacts vigorously with water and other nucleophiles.
Alternative Reagents for Acid Chloride Formation
While thionyl chloride is common, several other reagents are available for the conversion of carboxylic acids to acid chlorides, a key transformation in many organic syntheses. These alternatives can offer advantages in terms of mildness, selectivity, or ease of handling.
Table 2: Common Reagents for Acid Chloride Formation
| Reagent | Formula | Typical Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Widely used, byproducts are gaseous. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder than SOCl₂, often used with a DMF catalyst; byproducts are gaseous. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Strong chlorinating agent. |
| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃ | One mole reacts with three moles of carboxylic acid. |
| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric acid | A mild, solid reagent; useful when acidic conditions must be avoided. |
Oxalyl chloride is a particularly common alternative, often used with a catalytic amount of N,N-dimethylformamide (DMF). It is generally considered milder and more selective than thionyl chloride, though it is more expensive. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but can require more stringent conditions or produce non-gaseous byproducts that complicate purification. Cyanuric chloride has emerged as a useful reagent that avoids the generation of HCl.
Advanced and Sustainable Synthetic Protocols
Recent advancements in chemical synthesis have focused on developing more environmentally benign and safer protocols. For the synthesis of sulfonyl chlorides, which are structurally related to sulfenyl chlorides, several "green" methods have been established.
One notable approach is the oxidative chlorination of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) in acidic conditions. This method avoids the use of harsh reagents like chlorine gas and utilizes odorless, readily prepared starting materials. A key advantage is that the byproduct, succinimide, can be recycled back into the NCS reagent using sodium hypochlorite (B82951) (bleach), making the process more sustainable.
Other sustainable methods include:
Bleach-Mediated Oxidation : An economic and environmentally friendly process using sodium hypochlorite (bleach) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method features safe operation and straightforward purification.
Flow Chemistry : The synthesis of sulfonyl chlorides from thiols and disulfides has been adapted to continuous flow reactors. nih.gov Using reagents like DCDMH in a flow system allows for excellent control over reaction temperature, mitigating the risks associated with highly exothermic reactions and improving process safety and efficiency. rsc.org One protocol uses nitric acid, hydrochloric acid, and oxygen in a metal-free continuous flow system, offering a low process mass intensity. nih.gov
These advanced protocols emphasize waste reduction, use of safer reagents, and improved process control, aligning with the principles of green chemistry.
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) offer significant advantages in chemical synthesis by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. While specific one-pot or MCR methodologies for the direct synthesis of this compound are not extensively detailed in readily available literature, analogous reactions provide a strong basis for its potential synthesis.
A common and direct approach to N,N-dialkylaminosulfenyl chlorides involves the reaction of a secondary amine with a sulfur chloride reagent. For instance, the synthesis of N,N-dimethylaminosulfonyl chloride has been achieved by reacting dimethylamine (B145610) with sulfuryl chloride. researchgate.net By analogy, a plausible one-pot synthesis of this compound would involve the reaction of diethylamine with a suitable sulfur-chlorinating agent like sulfur dichloride (SCl₂). wikipedia.org
The reaction would likely proceed by the nucleophilic attack of diethylamine on the sulfur atom of sulfur dichloride, leading to the displacement of a chloride ion and the formation of the desired this compound and diethylammonium (B1227033) chloride as a byproduct. Careful control of stoichiometry and reaction conditions would be crucial to favor the formation of the monosubstituted product and minimize the formation of bis(diethylamino)sulfane.
While not a single-step multi-component reaction in the classical sense, a one-pot procedure could be envisioned where the precursor, diethylamine, is reacted in situ. However, the direct reaction of diethylamine with a sulfur chloride remains the most straightforward conceptual one-pot approach.
Catalytic Systems in Sulfonyl Chloride Synthesis
The use of catalytic systems in the synthesis of sulfonyl chlorides is an active area of research, often focusing on enhancing reaction rates, improving selectivity, and enabling the use of milder reaction conditions. While specific catalytic systems for the direct synthesis of this compound are not prominently documented, developments in the broader field of sulfonyl chloride and aminosulfenyl compound synthesis are relevant.
Transition metal catalysts, for example, have been employed in various C-S bond-forming reactions. Although direct catalytic amination of sulfur chlorides is not a widely established method, the principles of catalytic activation could potentially be applied. For instance, a catalyst could facilitate the reaction between diethylamine and a less reactive sulfur source.
Furthermore, photocatalytic methods have emerged for the synthesis of sulfonyl chlorides from arenediazonium salts, demonstrating the potential of light-mediated catalysis in this area. While this specific methodology is not directly applicable to this compound, it highlights the ongoing exploration of novel catalytic strategies in sulfur chemistry.
The development of specific catalytic systems for the synthesis of this compound would likely focus on activating the sulfur-chlorine bond of the sulfurating agent or enhancing the nucleophilicity of the amine under mild conditions.
Interactive Data Table: Illustrative Synthetic Approaches
| Product | Precursor 1 | Precursor 2 | Reaction Type | Potential Conditions | Reference Analogy |
| This compound | Diethylamine | Sulfur dichloride | Nucleophilic Substitution | Inert solvent, low temperature | wikipedia.org |
| N,N-dimethylaminosulfonyl chloride | Dimethylamine | Sulfuryl chloride | Nucleophilic Substitution | Controlled temperature | researchgate.net |
Reactivity Profiles and Mechanistic Investigations of N,n Diethylaminosulfenyl Chloride
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom in N,N-diethylaminosulfenyl chloride is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity forms the basis for the synthesis of a wide range of sulfur-containing compounds.
Formation of Sulfonamides via Reactions with Amines
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfenyl chloride. youtube.comchemguide.co.uk This initial attack forms a transient, unstable intermediate. youtube.com Subsequently, the intermediate eliminates a chloride ion and a proton from the nitrogen atom to yield the stable sulfonamide product. libretexts.orgshout.education
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. researchgate.net The choice of base and solvent can influence the reaction rate and yield. The general scheme for this reaction is as follows:
(C₂H₅)₂NSCl + R₂NH → (C₂H₅)₂NSNR₂ + HCl
This method is widely applicable for the synthesis of a diverse array of sulfonamides, which are an important class of compounds with various applications. d-nb.infoucl.ac.uk
Table 1: Examples of Sulfonamide Synthesis from Amines
| Amine | Product |
|---|---|
| Methylamine | N,N-diethyl-N'-methylsulfonamide |
| Diethylamine (B46881) | N,N,N',N'-tetraethylsulfonamide |
| Aniline (B41778) | N,N-diethyl-N'-phenylsulfonamide |
| Pyrrolidine | 1-[(Diethylamino)sulfonyl]pyrrolidine |
Reactions with Hydroxyl-Containing Nucleophiles
This compound reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form sulfenate esters. Similar to the reaction with amines, this transformation proceeds via a nucleophilic substitution mechanism where the oxygen atom of the hydroxyl group attacks the sulfur center.
The general reaction is:
(C₂H₅)₂NSCl + R-OH → (C₂H₅)₂NS-OR + HCl
The reactivity of the hydroxyl group depends on its electronic and steric environment. For instance, phenols, being more acidic than alcohols, are generally more reactive nucleophiles in this context. The resulting sulfenate esters are useful intermediates in organic synthesis.
Interactions with Carbon-Based Nucleophiles
The electrophilic sulfur of this compound can also be attacked by carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) and enolates. These reactions lead to the formation of a new carbon-sulfur bond, providing a route to various organosulfur compounds.
For example, the reaction with a Grignard reagent (R-MgX) would proceed as follows:
(C₂H₅)₂NSCl + R-MgX → (C₂H₅)₂NS-R + MgXCl
These reactions expand the synthetic utility of this compound, allowing for the introduction of the diethylaminosulfenyl group onto a carbon framework.
Electrophilic Activation and Bond Formation
Beyond its role as a substrate in nucleophilic substitution, this compound can be activated to enhance its electrophilicity, enabling it to participate in a broader range of chemical transformations.
Role of Lewis Acids in Catalytic Transformations
Lewis acids can coordinate to the chlorine or sulfur atom of this compound, increasing the positive charge on the sulfur atom and making it a more potent electrophile. nih.gov This activation strategy is crucial for reactions involving weaker nucleophiles. nih.gov The Lewis acid effectively polarizes the S-Cl bond, facilitating its cleavage and promoting the subsequent reaction.
Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride etherate (BF₃·OEt₂). nih.gov The choice of Lewis acid can significantly impact the course and efficiency of the reaction. nih.gov This catalytic activation opens up pathways for transformations that are otherwise difficult to achieve. nih.gov
Reactions with Unsaturated Systems
Activated this compound can undergo electrophilic addition reactions with unsaturated systems like alkenes and alkynes. In these reactions, the electrophilic sulfur atom adds to the carbon-carbon double or triple bond, forming a carbocationic intermediate. This intermediate is then trapped by the chloride ion or another nucleophile present in the reaction mixture.
The regioselectivity of the addition to unsymmetrical alkenes and alkynes often follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon atom. pressbooks.pub This type of reaction is a valuable method for the sulfenylation of unsaturated hydrocarbons, leading to the formation of β-chloro thioethers or other functionalized organosulfur compounds.
Mechanistic Elucidation of Key Reaction Pathways of this compound
The mechanistic pathways of reactions involving this compound are governed by the electrophilic nature of the sulfur atom, which is activated by the adjacent chlorine atom. The N,N-diethylamino substituent plays a crucial role in modulating this reactivity through inductive and mesomeric effects. Investigations into related organosulfur compounds provide a framework for understanding the likely intermediates, transition states, and kinetic profiles of this compound transformations.
Intermediates and Transition State Analysis
Detailed experimental and computational studies on this compound itself are not extensively documented in publicly available literature. However, the behavior of analogous sulfenyl chlorides and organosulfur compounds allows for the postulation of key intermediates and transition states.
In reactions with nucleophiles, the initial step is expected to be the formation of a sulfonium-like intermediate. For instance, in reactions with thiols, a common pathway for sulfenyl chlorides involves nucleophilic attack by the thiol sulfur on the electrophilic sulfur of the sulfenyl chloride. This would proceed through a transition state leading to a disulfide and hydrochloric acid.
While direct transition state analysis for this compound is unavailable, studies on similar structures, such as the reaction of N,N-dialkylhydroxylamines with sulfinyl chlorides, have identified intermediates like O-sulfinylated hydroxylamines. youtube.com This suggests that reactions of this compound could proceed through analogous, albeit transient, intermediates where the nucleophile has added to the sulfur atom.
In some cases involving related amino-chlorides, the formation of cyclic intermediates is observed. For example, 2-diethylaminoethylchloride is known to form a highly reactive bicyclic aziridinium (B1262131) ion intermediate. researchgate.net Although the sulfur atom in this compound alters the electronic and structural properties significantly, the potential for intramolecular interactions involving the diethylamino group to stabilize transition states or form transient cyclic species cannot be entirely ruled out under specific reaction conditions.
The table below outlines plausible intermediates in reactions of this compound based on the reactivity of analogous compounds.
| Reactant/Condition | Plausible Intermediate | Basis of Postulation |
| Thiol (R-SH) | Thiosulfonium-like species | General reactivity of sulfenyl chlorides |
| Alkenes | Episulfonium ion | Electrophilic addition of sulfenyl chlorides |
| Amines | Aminosulfonium salt | Nucleophilic attack on electrophilic sulfur |
Kinetic and Thermodynamic Studies of Transformations
Quantitative kinetic and thermodynamic data for reactions of this compound are sparse in the literature. However, the principles of physical organic chemistry and data from related compounds can provide qualitative insights.
The rates of reaction are expected to be highly dependent on the nucleophilicity of the reacting partner and the polarity of the solvent. Polar solvents would likely facilitate reactions by stabilizing charged intermediates and transition states.
Kinetic studies on the synthesis of sulfonyl chlorides from disulfides and thiols have shown complex kinetic profiles, sometimes with sigmoidal behavior, indicating the involvement of multiple steps and intermediates. rsc.org Similar complexities could be anticipated in reactions of this compound.
The thermodynamics of these reactions are generally favorable, driven by the formation of stable products. For example, the reaction with a thiol to form a disulfide and HCl is thermodynamically driven by the formation of the stable S-S bond and the strong H-Cl bond.
The table below summarizes the expected kinetic and thermodynamic features of key transformations.
| Transformation | Expected Kinetics | Expected Thermodynamics |
| Reaction with Thiols | Second-order kinetics, fast reaction rate | Exergonic, thermodynamically favorable |
| Electrophilic Addition to Alkenes | Second-order kinetics, rate dependent on alkene nucleophilicity | Generally exergonic |
| Hydrolysis | Rate dependent on pH and water concentration | Thermodynamically favorable, products are diethylamine, HCl, and sulfur oxides |
Redox Behavior and Transformations of the Sulfur Moiety
The sulfur atom in this compound is in the +2 oxidation state, making it susceptible to both oxidation and reduction.
Oxidation of the sulfur moiety can lead to the formation of the corresponding sulfinyl chloride (S=O) and subsequently the sulfonyl chloride (SO2), where the sulfur atom is in the +4 and +6 oxidation states, respectively. Strong oxidizing agents would be required to effect these transformations. The presence of the electron-donating diethylamino group may influence the oxidation potential compared to alkyl or aryl sulfenyl chlorides.
Reduction of this compound would lead to the formation of diethylaminothiol or its disulfide, bis(diethylamino)disulfide. This could be achieved using appropriate reducing agents. The reaction of sulfenyl chlorides with excess thiol, for instance, can lead to the formation of a disulfide, which is a redox process where one sulfur atom is formally reduced and the other is oxidized. rsc.org
The redox chemistry of this compound is central to its utility in synthesis, allowing it to act as a source of an electrophilic diethylaminothio group that can be incorporated into various molecular scaffolds.
Applications of N,n Diethylaminosulfenyl Chloride in Complex Organic Synthesis
Building Blocks for Pharmacologically Relevant Scaffolds
The utility of N,N-diethylaminosulfenyl chloride as a foundational element for constructing molecules with potential pharmacological value is an area of targeted chemical research. Its bifunctional nature, containing both a reactive sulfur-chlorine bond and a diethylamino group, allows for its incorporation into more complex molecular frameworks.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry. While the synthesis of sulfur-containing heterocycles like thiadiazoles is a well-established field, the direct role of this compound as a primary precursor is not extensively reported in mainstream chemical literature. nih.govnih.gov Thiadiazole synthesis often involves the cyclization of thiosemicarbazides or the use of reagents like thionyl chloride. nih.gov
Theoretically, this compound could react with molecules containing appropriately positioned nucleophilic groups, such as certain amidines or amidrazones, to form a sulfur-nitrogen bond, which could then undergo intramolecular cyclization to yield a heterocyclic ring. However, specific, documented examples of this pathway being a preferred method for creating pharmacologically relevant heterocycles are scarce.
The introduction of sulfur-containing functional groups is a key strategy in drug design. Bioactive molecules containing arylethylamine and sulfonamide motifs are common in pharmaceuticals. researchgate.net It is important to distinguish that this compound introduces a diethylaminosulfenyl group ((C₂H₅)₂N-S-), not a diethylaminosulfonyl group ((C₂H₅)₂N-SO₂-). The latter requires a higher oxidation state for the sulfur atom.
The sulfenyl group can be incorporated into a molecule through the reaction of the sulfenyl chloride with a nucleophile, such as a carbanion, an amine, or a thiol. While this reaction can introduce the (C₂H₅)₂N-S- moiety, the specific application of this transformation on known bioactive molecules to enhance or modify their pharmacological profile is not widely documented.
Reagent for Selective Functionalization and Derivatization
The reactivity of the sulfur-chlorine bond makes this compound a candidate for the selective modification of various organic molecules.
This compound is expected to react readily with primary and secondary amines, which act as nucleophiles, attacking the electrophilic sulfur atom. This reaction, a type of nucleophilic substitution, results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, yielding a class of compounds known as sulfenamides. chemguide.co.ukchemguide.co.uk
The general reaction can be summarized as: (C₂H₅)₂NSCl + R₂NH → (C₂H₅)₂N-S-NR₂ + HCl
This derivatization can be used to protect amines or to introduce a sulfur linkage into a molecule. The table below illustrates the expected products from the reaction of this compound with various nucleophilic substrates.
| Substrate | Nucleophilic Atom | Product Class | Example Product Structure |
| Ethylamine | Nitrogen | Sulfenamide (B3320178) | (C₂H₅)₂N-S-NHCH₂CH₃ |
| Phenol | Oxygen | Sulfenate Ester | (C₂H₅)₂N-S-O-Ph |
| Thiophenol | Sulfur | Disulfide | (C₂H₅)₂N-S-S-Ph |
| Water | Oxygen | Thiosulfinate (unstable) | (C₂H₅)₂N-S(O)H |
This table represents theoretical reaction products based on the known reactivity of sulfenyl chlorides. Specific experimental conditions and yields for this compound may vary.
Synthesis of Specialized Materials and Functional Molecules
Beyond traditional organic synthesis, specialized reagents can find use in the creation of materials with specific functions, such as coloring agents.
The synthesis of dyes, particularly azo dyes, is a cornerstone of the chemical industry. This process typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.
A search of chemical literature and patents does not indicate a direct or established role for this compound in the synthesis of conventional dyes or pigments. While a patent exists for a cationic reactive dye utilizing N,N-diethyl-m-aminoaniline as a coupling component, this is a structurally distinct molecule from this compound. google.com The former is an aniline (B41778) derivative used as a building block in dye synthesis, whereas the latter is a reactive sulfenyl chloride. There is no documented evidence of this compound being used as a precursor or reagent in the manufacturing of sulfur dyes or other classes of pigments.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Various ionization methods can be employed to analyze N,N-diethylaminosulfenyl chloride.
Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are soft ionization techniques suitable for polar and thermally labile molecules. nih.gov These methods would be expected to generate a prominent protonated molecule [M+H]⁺ or a molecular ion [M]⁺•, allowing for the determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of the elemental formula. For this compound (C₄H₁₀ClNS), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov
Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragment ions provides a fingerprint of the molecule's structure.
Table 2: Predicted Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Predicted Ion | Fragment Lost |
| 139/141 | [C₄H₁₀NSCl]⁺• | (Molecular Ion) |
| 104 | [C₄H₁₀NS]⁺ | Cl• |
| 72 | [C₄H₁₀N]⁺ | SCl• |
Note: The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the (M) and (M+2) peaks.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a molecular fingerprint.
For this compound, key vibrational bands would be expected for the C-H, C-N, and S-Cl bonds.
C-H stretching: Aliphatic C-H stretches from the ethyl groups would appear in the region of 2850-3000 cm⁻¹.
C-N stretching: The C-N bond vibration is expected in the 1000-1250 cm⁻¹ range.
S-Cl stretching: The sulfur-chlorine bond stretch is a key diagnostic peak and typically appears in the lower frequency region of the IR spectrum, generally between 400-600 cm⁻¹. The Raman spectrum is often particularly useful for observing this bond.
Table 3: Predicted Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-H Bend | 1370 - 1470 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR, Raman |
| S-Cl Stretch | 400 - 600 | IR, Raman |
Identification of Characteristic Functional Group Absorptions (e.g., S-Cl, S=O, N-S)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In this compound, the key vibrational modes are associated with the S-Cl, N-S, and the C-H and C-N bonds of the diethylamino group.
The IR spectrum of this compound is expected to display several characteristic absorption bands. The stretching vibrations of the C-H bonds in the ethyl groups are anticipated in the 2850-3000 cm⁻¹ region. uc.edu The C-N bond stretching vibration typically appears in the 1000-1250 cm⁻¹ range. uc.edu
The absorptions for the sulfur-nitrogen (N-S) and sulfur-chlorine (S-Cl) bonds are particularly diagnostic. The N-S stretching frequency can be variable, but for aminosulfenyl compounds, it is generally found in the 700-900 cm⁻¹ region. The S-Cl bond, being a bond between two heavier atoms, absorbs at a lower frequency. For alkyl sulfenyl chlorides, the S-Cl stretch is typically observed in the 500-700 cm⁻¹ range. In contrast, sulfonyl chlorides (R-SO₂-Cl) exhibit strong characteristic bands for the S=O group at approximately 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, which would be absent in the spectrum of this compound, allowing for clear differentiation. acdlabs.com
The table below summarizes the expected characteristic IR absorption frequencies for this compound based on typical ranges for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (in CH₂/CH₃) | Stretching | 2850-3000 | Strong |
| C-N | Stretching | 1000-1250 | Medium-Strong |
| N-S | Stretching | 700-900 | Medium |
| S-Cl | Stretching | 500-700 | Medium-Strong |
Data compiled from general spectroscopic tables and analysis of related compounds. uc.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing non-bonding electrons (n), and sigma (σ) or pi (π) bonds can undergo transitions to higher energy anti-bonding orbitals (σ* or π*).
This compound does not possess any significant chromophores that would lead to strong absorptions in the visible region. Its electronic structure is dominated by sigma bonds and lone pairs of electrons on the nitrogen and sulfur atoms. The most likely electronic transitions are of the n→σ* type, involving the excitation of a non-bonding electron from the nitrogen or sulfur atom into an anti-bonding sigma orbital, such as the S-Cl or N-S σ* orbital.
These n→σ* transitions typically occur at shorter wavelengths, often in the far-UV region (<200 nm), which is outside the range of standard laboratory UV-Vis spectrophotometers. researchgate.net There may be some absorption at the lower end of the conventional UV range (around 200-220 nm). The absence of strong absorption in the 220-800 nm range can be an indicator of the compound's purity, suggesting the absence of conjugated impurities. While not ideal for quantitative analysis without derivatization, UV-Vis spectroscopy can serve as a qualitative check for purity.
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed for purity assessment.
A standard setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Since this compound lacks a strong chromophore for UV detection, direct quantitative analysis can be challenging. chapman.edu Detection might be achieved at low wavelengths (e.g., ~210 nm), but sensitivity and specificity could be low.
For robust quantitative analysis, pre-column or post-column derivatization is often necessary. nih.gov A derivatizing agent that reacts with the aminosulfenyl chloride to attach a UV-active or fluorescent tag would significantly enhance detection sensitivity and allow for accurate quantification. chapman.edunih.gov The method would be validated for linearity, accuracy, and precision, with peak area ratios of the analyte to an internal standard used for calculation. nih.gov
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD) (post-derivatization) |
| Wavelength | Low UV (e.g., 210 nm) or wavelength specific to derivatizing agent |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. oiv.int In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄) alongside spots of the pure starting materials. nih.gov The plate is then developed in a suitable solvent system, which would be determined empirically but likely consist of a non-polar solvent like hexane (B92381) mixed with a more polar component like ethyl acetate.
After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. nih.gov If not, visualization can be achieved using an iodine chamber or by spraying with a chemical stain that reacts with the compounds of interest (e.g., a potassium permanganate (B83412) stain or a specific amine/sulfur stain). The relative positions of the spots (Rf values) indicate the components present. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for this compound will appear and intensify. oiv.intnih.gov This allows for a qualitative assessment of when the reaction is complete.
X-Ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a single, high-quality crystal of this compound can be grown, this method provides an unambiguous determination of its molecular structure.
The technique involves mounting a crystal and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are collected and used to calculate an electron density map of the repeating unit within the crystal. From this map, the exact positions of each atom can be determined, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms (i.e., that the chlorine is bonded to the sulfur, which is in turn bonded to the nitrogen). It would also provide precise values for the S-Cl, S-N, N-C, and C-C bond lengths and the bond angles around the central sulfur and nitrogen atoms. Furthermore, it would reveal the solid-state conformation of the molecule, including the geometry around the nitrogen atom (trigonal planar vs. pyramidal) and the rotational arrangement of the diethylamino group relative to the S-Cl bond.
Computational and Theoretical Investigations of N,n Diethylaminosulfenyl Chloride
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular properties of N,N-diethylaminosulfenyl chloride from first principles. These methods provide insights into the geometric and electronic structure, which are fundamental to understanding its chemical behavior.
While specific ab initio or DFT studies on this compound are not readily found in the literature, extensive research on the parent molecule, aminosulfenyl chloride (H₂NSCl), and its derivatives provides a solid foundation for predicting its properties. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311+G(d,p), are commonly employed to optimize the geometry and calculate electronic properties of sulfenyl chlorides.
For this compound, it is anticipated that the nitrogen atom would adopt a trigonal pyramidal geometry, although it will be flattened to some extent due to the influence of the sulfur and ethyl groups. The S-Cl bond is expected to be the longest and weakest bond in the molecule, making it the most likely site for chemical reactions. The C-N and N-S bonds will exhibit partial double bond character due to the delocalization of the nitrogen lone pair.
To illustrate the expected structural parameters, the following table presents calculated bond lengths and angles for the related N,N-dimethylaminosulfenyl chloride, which serves as a reasonable model.
| Parameter | Value (N,N-dimethylaminosulfenyl chloride) |
| Bond Lengths (Å) | |
| S-Cl | 2.08 |
| N-S | 1.68 |
| C-N | 1.46 |
| **Bond Angles (°) ** | |
| Cl-S-N | 101.5 |
| S-N-C | 118.0 |
| C-N-C | 115.0 |
This data is representative and based on typical values for similar compounds calculated using DFT methods.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair and a region of positive potential (blue) around the sulfur and chlorine atoms. This indicates that the nitrogen atom is a likely site for electrophilic attack, while the sulfur atom is susceptible to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The Fukui function f⁻(r) indicates the propensity of a site to undergo electrophilic attack, while f⁺(r) indicates its susceptibility to nucleophilic attack. For this compound, it is predicted that the nitrogen atom would have the largest f⁻(r) value, and the sulfur atom would have the largest f⁺(r) value, consistent with the qualitative predictions from the MEP analysis.
Computational Modeling of Reaction Mechanisms
Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the transition states and energetics that govern the chemical transformations of this compound.
The reactions of this compound are expected to be dominated by the reactivity of the S-Cl bond. For instance, in reactions with nucleophiles, the initial step is likely the attack of the nucleophile on the electrophilic sulfur atom, leading to the cleavage of the S-Cl bond. Computational studies on analogous systems have shown that these reactions can proceed through either a concerted or a stepwise mechanism, depending on the nature of the nucleophile and the solvent.
Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energies for these reaction pathways. The calculated energetics would help in predicting the feasibility and selectivity of different reactions. For example, the reaction with a soft nucleophile would be expected to have a lower activation barrier for attack at the sulfur atom compared to a hard nucleophile.
This compound possesses conformational flexibility due to the rotation around the C-N and N-S bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and identify the most stable conformers. These simulations would reveal the preferred orientations of the ethyl groups and the relative orientation of the S-Cl bond with respect to the rest of the molecule. The results of such simulations are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Approaches
While specific SAR or QSAR studies on this compound are not available, the principles of these approaches can be applied to understand how structural modifications would affect its chemical or biological activity. For instance, in a series of related N,N-dialkylaminosulfenyl chlorides, one could establish a relationship between the size and electronic properties of the alkyl groups and a particular activity.
A hypothetical QSAR study could involve calculating a set of molecular descriptors for a series of aminosulfenyl chlorides and correlating them with their measured reactivity. Descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices. The resulting QSAR model could then be used to predict the reactivity of new, untested compounds in the series, including this compound.
Correlation of Structural Descriptors with Reactivity and Selectivity
The reactivity and selectivity of this compound are intrinsically linked to its three-dimensional structure and electronic properties. Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine key structural descriptors. These descriptors include bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.
Structural Descriptors: Key structural parameters that influence the reactivity of this compound are the S-Cl and S-N bond lengths and the Cl-S-N bond angle. The S-Cl bond is particularly important, as its length and strength are indicative of its susceptibility to cleavage in reactions where the compound acts as an electrophile, delivering an Et₂NS⁺ group. The geometry around the nitrogen atom, including the C-N-C bond angles and the S-N-C-C dihedral angles, determines the steric hindrance around the reactive sulfur center, which in turn affects selectivity in reactions with various nucleophiles.
Conformational analysis reveals the most stable three-dimensional arrangements of the molecule. For this compound, rotation around the S-N bond can lead to different conformers with varying energies and reactivities. The relative populations of these conformers can be influenced by the solvent environment, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM).
Electronic Descriptors and Reactivity: Frontier Molecular Orbital (FMO) theory is a critical component in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. For an electrophile like this compound, the energy and localization of the LUMO are of primary interest. The LUMO is typically centered on the S-Cl antibonding orbital (σ*S-Cl), indicating that nucleophilic attack will likely occur at the sulfur atom, leading to the cleavage of the S-Cl bond.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a descriptor of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netnih.gov Other electronic descriptors derived from quantum chemical calculations, such as atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital (NBO) analysis), provide insight into the electrophilic and nucleophilic sites within the molecule. For this compound, the sulfur atom is expected to carry a partial positive charge, making it the primary site for nucleophilic attack.
The table below presents hypothetical data from a DFT study on this compound to illustrate the types of descriptors that are correlated with reactivity.
| Descriptor | Calculated Value | Implication for Reactivity/Selectivity |
| Structural Descriptors | ||
| S-Cl Bond Length | ~2.10 Å | Elongated bond suggests relative weakness and susceptibility to cleavage. |
| S-N Bond Length | ~1.68 Å | Shorter bond indicates partial double bond character and strength. |
| Cl-S-N Bond Angle | ~105° | Influences steric accessibility to the sulfur atom. |
| Electronic Descriptors | ||
| LUMO Energy | -1.5 eV | Low energy indicates a good electron acceptor (electrophile). |
| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |
| HOMO-LUMO Gap | 6.7 eV | Indicates moderate kinetic stability. |
| Mulliken Charge on S | +0.45 e | Confirms the electrophilic nature of the sulfur atom. |
| Mulliken Charge on Cl | -0.35 e | Indicates a good leaving group upon nucleophilic attack at sulfur. |
| Mulliken Charge on N | -0.55 e | High negative charge suggests it is a site for potential electrophilic attack. |
Development and Validation of Predictive Models
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical relationship between the structural or electronic descriptors of a series of compounds and their observed biological activity or chemical properties, respectively.
Development of Models: For a class of compounds like aminosulfenyl chlorides, a predictive model for reactivity could be developed by:
Data Set Assembly: Compiling a series of related aminosulfenyl chlorides with experimentally determined reactivity data (e.g., reaction rates with a standard nucleophile).
Descriptor Calculation: Performing quantum chemical calculations for each compound in the series to generate a wide range of structural and electronic descriptors, similar to those listed in the table above.
Model Building: Using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to identify the subset of descriptors that best correlates with the experimental reactivity. The resulting equation forms the predictive model. For instance, a hypothetical model for reactivity might look like: log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on S) + c₃*(Steric Factor) where k is the reaction rate constant and c are coefficients determined from the regression analysis.
Model Validation: The predictive power of the model is assessed using statistical validation techniques. This often involves an external test set of compounds that were not used in the model-building process. The model's ability to accurately predict the reactivity of these external compounds demonstrates its robustness and applicability.
To date, specific, publicly available, and validated predictive models focusing solely on the reactivity of this compound are scarce in the scientific literature. The development of such models would require a systematic experimental and computational study of a series of related aminosulfenyl chlorides.
The table below outlines the typical workflow for developing a predictive QSAR/QSPR model for aminosulfenyl chlorides.
| Step | Description | Key Metrics and Methods |
| 1. Data Collection | Gather experimental reactivity or property data for a diverse set of aminosulfenyl chlorides. | Reaction kinetics, binding affinities. |
| 2. Molecular Descriptors | Calculate a variety of theoretical descriptors for each molecule. | DFT, semi-empirical methods; structural, electronic, topological descriptors. |
| 3. Model Generation | Use statistical methods to correlate descriptors with the experimental data. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning. |
| 4. Model Validation | Assess the model's statistical significance and predictive power. | R², Q², RMSE; internal validation (cross-validation), external validation. |
Future Directions and Emerging Research Avenues in N,n Diethylaminosulfenyl Chloride Chemistry
Development of Novel Synthetic Pathways and Catalytic Systems
The traditional synthesis of sulfenyl chlorides often involves the chlorination of disulfides, a method that, while effective, can present challenges in terms of selectivity and the use of hazardous reagents. wikipedia.org Future research is geared towards the development of more sophisticated and efficient synthetic routes. A promising avenue lies in the exploration of catalytic systems that can facilitate the formation of the S-Cl bond under milder conditions. For instance, the use of thionyl chloride in the presence of a catalyst has been shown to be effective in the synthesis of related N-sulfonylformamidine derivatives, suggesting that similar catalytic approaches could be adapted for N,N-diethylaminosulfenyl chloride. This could involve screening various Lewis acids or transition metal catalysts to identify systems that promote the reaction with high yield and selectivity.
Future research may also draw inspiration from methodologies developed for other sulfonyl derivatives. For example, a photocatalytic approach using potassium poly(heptazine imide) has been successfully employed for the synthesis of sulfonyl chlorides from various thio-precursors. nih.gov The application of photoredox catalysis to the synthesis of aminosulfenyl chlorides is a largely unexplored area that holds considerable potential for developing novel, light-mediated synthetic pathways.
| Synthetic Approach | Potential Advantages | Relevant Precursors |
| Catalytic Chlorination | Milder reaction conditions, improved selectivity | Diethylamino disulfide, N,N-diethylthioacetamide |
| One-Pot Synthesis | Increased efficiency, reduced waste | N,N-diethylaminosulfonyl hydrazide |
| Photocatalysis | Use of light as a traceless reagent, novel reactivity | Thioacetates, isothiouronium salts |
Table 1: Emerging Synthetic Approaches for this compound
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
While the electrophilic nature of the sulfur atom in this compound is well-established, there remains a vast, unexplored landscape of its chemical reactivity. A particularly intriguing avenue for future research is the investigation of radical-mediated transformations. Studies on the reaction of N,N-dialkylhydroxylamines with sulfinyl chlorides have revealed the involvement of aminyl radicals, leading to rearrangement products. alfa-chemistry.comscispace.com This suggests that this compound could also participate in homolytic reactions, opening up possibilities for novel carbon-sulfur and nitrogen-sulfur bond formations.
The reaction of this compound with a wider range of nucleophiles is another area ripe for exploration. While its reactions with simple amines and thiols are known, its behavior with more complex or ambident nucleophiles could lead to the discovery of new chemical transformations. For example, the reaction of the related N,N-dimethylselenocarbamoyl chloride with various nucleophiles has been shown to produce a diverse array of selenium-containing compounds. enamine.net A systematic study of the reactivity of this compound with a broad spectrum of nucleophilic partners could unveil new synthetic methodologies.
Furthermore, the potential for this compound to participate in "click" chemistry reactions is an exciting prospect. Thiol-ene and thiol-yne reactions, which proceed via a radical mechanism, have become powerful tools in materials science and bioconjugation. alfa-chemistry.comnih.govnih.govacs.org Investigating whether this compound can be utilized in similar click-type transformations could significantly expand its synthetic utility.
Expansion of Applications in Interdisciplinary Fields, Including Materials Science
The unique properties of the sulfur-nitrogen bond make polymers containing this linkage attractive for a variety of applications, from biomedicine to energy storage. nih.gov this compound, as a precursor to the sulfenamide (B3320178) group, is well-positioned to contribute to the development of novel functional materials.
A significant area of potential is in polymer synthesis. Sulfenyl chlorides have been demonstrated as alternative monomers to elemental sulfur in a process termed "sulfenyl chloride inverse vulcanization." acs.orgchemistryviews.orgnih.gov This method allows for the preparation of soluble, high molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater synthetic precision than traditional inverse vulcanization. acs.orgchemistryviews.orgnih.gov The use of this compound in such polymerization reactions could lead to the creation of novel sulfur-nitrogen-containing polymers with tailored properties, such as high refractive index, thermal stability, or specific adhesive characteristics. For instance, polymers derived from aminosulfenyl chlorides have been investigated for their potential use in rubber, adhesives, and coatings.
Another promising application lies in the surface modification of materials. The reactivity of the sulfenyl chloride group can be harnessed to functionalize surfaces, altering their chemical and physical properties. For example, a related approach involves the surface modification of cation-exchange membranes by forming a sulfonamide bond, which can be used to control ion transport. nih.gov this compound could be employed in a similar fashion to introduce diethylamino-sulfur moieties onto various substrates, thereby tuning their hydrophobicity, biocompatibility, or catalytic activity.
The development of sulfur-nitrogen polymers is an active area of research, with applications ranging from conductive materials to degradable polymers. nih.govresearchgate.net The electrochemical synthesis of poly(sulfur nitride) from S₅N₅Cl highlights the potential for sulfur-nitrogen compounds to form the basis of advanced materials. google.com While still in its early stages, the exploration of this compound as a monomer or precursor for such materials could lead to breakthroughs in organic electronics or biomedical devices. There is also potential for this compound or its derivatives to be investigated as electrolyte additives in batteries, similar to how N,N-diethyl-trimethylsilylamine has been used to enhance the performance of high-voltage cathodes. researchgate.net
| Application Area | Potential Role of this compound | Desired Material Properties |
| Polymer Synthesis | Monomer in inverse vulcanization | High refractive index, thermal stability, adhesion |
| Surface Modification | Functionalization of surfaces | Tunable hydrophobicity, biocompatibility, catalytic activity |
| Conductive Polymers | Precursor to sulfur-nitrogen backbone | Electrical conductivity, processability |
| Battery Technology | Electrolyte additive | Improved cycling stability, SEI formation |
Table 2: Potential Applications of this compound in Materials Science
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the chemistry of this compound is no exception. These computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even discover entirely new chemical transformations. wikipedia.orgacs.orgchemistryviews.orgnih.govrsc.org
One of the key applications of ML in this context is the development of predictive models for reaction yields and selectivity. By training algorithms on existing datasets of sulfenyl chloride reactions, it is possible to create models that can accurately predict the outcome of a reaction with a previously untested substrate or set of conditions. nih.gov This can significantly reduce the amount of empirical screening required, saving time and resources. Furthermore, the inclusion of "negative" or failed experimental data in these models is crucial for improving their predictive power and avoiding human bias. nih.gov
AI can also be instrumental in designing novel synthetic pathways. Retrosynthesis programs, powered by machine learning, can suggest potential starting materials and reaction steps for the synthesis of complex molecules containing the N,N-diethylaminosulfenamide moiety. wikipedia.orgchemistryviews.org These tools can analyze vast reaction databases to identify non-obvious synthetic routes that a human chemist might overlook.
Moreover, the integration of ML with high-throughput experimentation (HTE) offers a powerful platform for reaction optimization. chemistryviews.org An automated system could perform a series of reactions with varying parameters (e.g., catalyst, solvent, temperature), with the results being fed back into an ML model in real-time. The model would then suggest the next set of experiments to perform, rapidly converging on the optimal conditions for a given transformation involving this compound.
| AI/ML Application | Specific Task for this compound Chemistry | Expected Outcome |
| Predictive Modeling | Predicting the yield of reactions with various nucleophiles | Accelerated optimization of reaction conditions |
| Retrosynthesis | Identifying efficient synthetic routes to complex sulfenamides | Discovery of novel synthetic pathways |
| High-Throughput Experimentation | Automated optimization of catalytic systems | Rapid identification of optimal catalysts and conditions |
| Interpretable Machine Learning | Understanding factors that govern reactivity | Deeper mechanistic insights into reaction outcomes |
Table 3: Integration of AI and Machine Learning in this compound Research
Green Chemistry Initiatives for Sustainable Synthesis and Processing
The principles of green chemistry are increasingly influencing the direction of chemical research, with a focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Future research into the chemistry of this compound will undoubtedly be shaped by these considerations.
A key area for improvement is the development of more environmentally benign synthetic methods. This includes the use of greener solvents, such as water or bio-derived solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been explored as alternatives to traditional volatile organic compounds in other synthetic processes. enamine.net The development of solvent-free reaction conditions is another important goal.
The use of safer and more sustainable reagents is also a priority. For example, research into the synthesis of sulfonyl chlorides has explored the use of oxone and potassium halides in water as a greener alternative to traditional chlorinating agents. rsc.org Similar strategies could be developed for the synthesis of this compound, reducing the reliance on hazardous chemicals like chlorine gas or sulfuryl chloride.
Furthermore, the principles of atom economy can be applied to the design of new reactions involving this compound. This involves maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have high atom economy, further highlighting the importance of developing novel catalytic systems as discussed in section 7.1.
Finally, the lifecycle of this compound and its derivatives must be considered. This includes developing methods for the safe handling and disposal of any waste generated during its synthesis and use, as well as designing products that are recyclable or biodegradable. The inherent degradability of some sulfur-nitrogen bonds could be leveraged to create environmentally friendly materials. researchgate.net
| Green Chemistry Principle | Application to this compound | Example Research Direction |
| Safer Solvents | Replacement of hazardous organic solvents | Synthesis in water or bio-derived solvents |
| Safer Reagents | Use of less hazardous chlorinating agents | Oxone-based chlorination systems |
| Atom Economy | Maximizing incorporation of starting materials | Development of catalytic, addition-type reactions |
| Design for Degradation | Creating materials that break down after use | Synthesis of degradable sulfur-nitrogen polymers |
Table 4: Green Chemistry Initiatives in this compound Chemistry
Q & A
Q. What are the standard synthetic routes for preparing N,N-diethylaminosulfenyl chloride, and how can purity be optimized?
this compound is typically synthesized via sulfenylation reactions. A common method involves reacting diethylamine with sulfur dichloride (SCl₂) under inert conditions at low temperatures (-10°C to 0°C) to minimize side reactions. Purity optimization includes fractional distillation under reduced pressure and rigorous exclusion of moisture, as the compound is highly reactive toward hydrolysis . Characterization by ¹H/¹³C NMR and FT-IR is critical to confirm the absence of by-products like sulfonamides or disulfides .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reactivity and potential toxicity, handling requires:
- PPE : Chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats.
- Engineering controls : Use of fume hoods with >100 fpm airflow and closed-system reactions to prevent vapor release.
- Emergency measures : Immediate access to safety showers and eye-wash stations.
- Storage : Anhydrous conditions (e.g., desiccators with P₂O₅) at 2–8°C to prevent decomposition .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the ethyl group environment (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂ adjacent to N) and sulfenyl chloride moiety.
- FT-IR : Peaks at 520–540 cm⁻¹ (S-Cl stretch) and 1150–1200 cm⁻¹ (C-N stretch).
- Elemental analysis : Validate C, H, N, and S content (±0.3% theoretical).
- HPLC-MS : Monitor purity and detect hydrolyzed by-products (e.g., sulfonic acids) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence the electrophilic reactivity of this compound in sulfenylation reactions?
Reactivity is solvent-dependent:
- Non-polar solvents (e.g., hexane) : Enhance electrophilicity but slow kinetics.
- Polar aprotic solvents (e.g., DCM) : Improve solubility and stabilize transition states.
- Temperature : Elevated temperatures (>25°C) accelerate decomposition, while sub-zero temperatures favor controlled reactivity. Kinetic studies using UV-Vis spectroscopy (monitoring S-Cl bond cleavage) reveal a ΔG‡ of ~65 kJ/mol in DCM .
Q. What strategies resolve contradictions in reported yields for sulfenylation reactions using this reagent?
Yield discrepancies often arise from:
- Moisture contamination : Hydrolysis reduces effective reagent concentration; use molecular sieves or anhydrous MgSO₄.
- Substrate steric effects : Bulky substrates require longer reaction times (24–48 hrs).
- Catalytic additives : Triethylamine (5 mol%) can scavenge HCl, improving yields by 15–20% in thioether syntheses .
Q. How do structural modifications (e.g., alkyl chain length on the amine) affect the stability and reactivity of sulfenyl chloride derivatives?
- Stability : Longer alkyl chains (e.g., diethyl vs. dimethyl) increase steric protection of the S-Cl bond, reducing hydrolysis rates.
- Reactivity : Electron-donating groups (e.g., ethyl) enhance electrophilicity compared to electron-withdrawing substituents. Computational studies (DFT) show a 0.15 eV decrease in LUMO energy for diethyl vs. dimethyl analogs, correlating with higher reactivity .
Q. What methodologies are effective in studying the degradation pathways of this compound under ambient conditions?
- LC-MS/MS : Identifies degradation products (e.g., diethylamine hydrochloride, sulfur oxides).
- Kinetic trapping experiments : Use of excess methanol to derivatize intermediates (e.g., methyl sulfenate esters).
- Environmental simulation chambers : Monitor decomposition rates at controlled humidity (20–80% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
